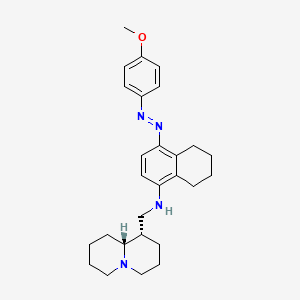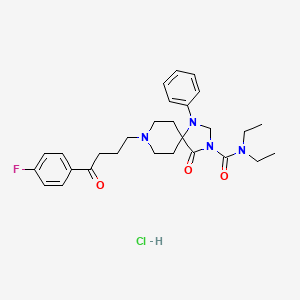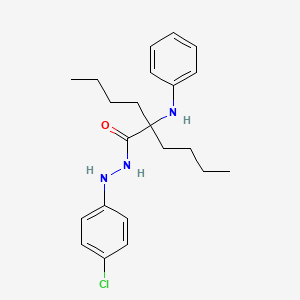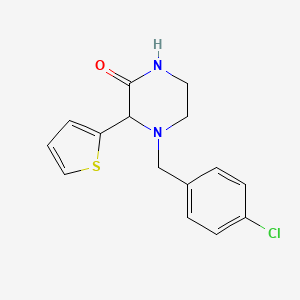
4-((4-Chlorophenyl)methyl)-3-(2-thienyl)piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Chlorophenyl)methyl)-3-(2-thienyl)piperazinone is a chemical compound that features a piperazinone core substituted with a 4-chlorophenylmethyl group and a 2-thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)methyl)-3-(2-thienyl)piperazinone typically involves the reaction of 4-chlorobenzyl chloride with 2-thienylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Chlorophenyl)methyl)-3-(2-thienyl)piperazinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products
Oxidation: Oxidized derivatives of the thienyl and piperazinone rings.
Reduction: Reduced forms of the piperazinone ring.
Substitution: Substituted derivatives at the chlorophenyl group.
Aplicaciones Científicas De Investigación
4-((4-Chlorophenyl)methyl)-3-(2-thienyl)piperazinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-((4-Chlorophenyl)methyl)-3-(2-thienyl)piperazinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Chlorophenyl)-2-methoxy-6-(2-thienyl)nicotinonitrile
- Imidazo[1,2-a]pyridines
Uniqueness
4-((4-Chlorophenyl)methyl)-3-(2-thienyl)piperazinone is unique due to its specific substitution pattern on the piperazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
85607-47-2 |
|---|---|
Fórmula molecular |
C15H15ClN2OS |
Peso molecular |
306.8 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methyl]-3-thiophen-2-ylpiperazin-2-one |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-5-3-11(4-6-12)10-18-8-7-17-15(19)14(18)13-2-1-9-20-13/h1-6,9,14H,7-8,10H2,(H,17,19) |
Clave InChI |
NQYLUZKAOACFHN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(C(=O)N1)C2=CC=CS2)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


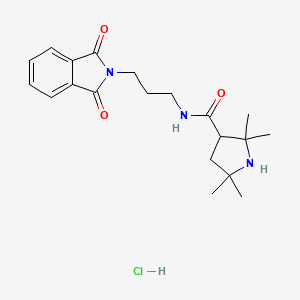
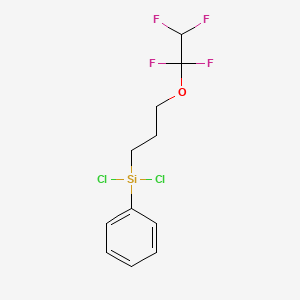
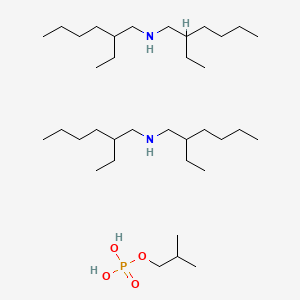
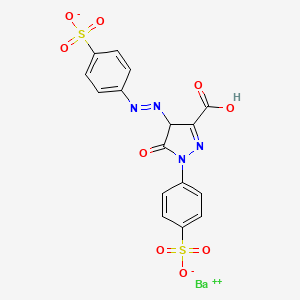
![(E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12709331.png)
